tert-Butyl 8-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a methoxy-substituted tetrahydroisoquinoline, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 8-amino-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
Oxidation: Formation of 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid.
Reduction: Formation of 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-methanol.
Scientific Research Applications
tert-Butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 6-(benzyloxy)-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Uniqueness
tert-Butyl 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H20BrNO3 |
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Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl 8-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-6-5-10-7-11(19-4)8-13(16)12(10)9-17/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
ROZZFOJCUOHNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)OC)Br |
Origin of Product |
United States |
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